molecular formula C21H24N4OS B2553250 N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide CAS No. 1209735-37-4

N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2553250
CAS No.: 1209735-37-4
M. Wt: 380.51
InChI Key: CAXKFGRYLJXUCU-UHFFFAOYSA-N
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Description

N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), other nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Azide derivatives, other substituted products

Scientific Research Applications

N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts cell wall formation, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

    2-arylbenzothiazoles: These compounds share the benzothiazole core and have been studied for their diverse biological activities, including anticancer and antimicrobial properties.

    Benzothiazole sulfonamides: These derivatives are known for their carbonic anhydrase inhibitory activity and are used in the treatment of glaucoma.

    Benzothiazole hydrazones: These compounds exhibit significant antitubercular and antifungal activities.

Uniqueness

N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is unique due to its specific structural features, such as the presence of both benzyl and piperazine moieties, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-15-12-16(2)19-18(13-15)23-21(27-19)25-10-8-24(9-11-25)20(26)22-14-17-6-4-3-5-7-17/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXKFGRYLJXUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)NCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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